Adenine

概要

説明

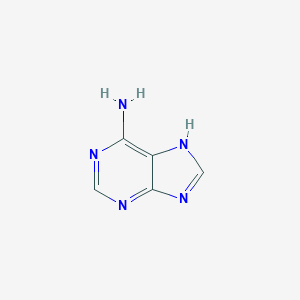

Adenine (C₅H₅N₅) is a purine nucleobase fundamental to life. It serves as a building block of DNA and RNA, where it pairs with thymine (DNA) or uracil (RNA) via two hydrogen bonds . Beyond its genetic role, this compound is a key component of coenzymes such as nicotinamide this compound dinucleotide (NAD) and flavin this compound dinucleotide (FAD), which are critical for redox reactions and energy metabolism . Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for this compound’s hydrogens: 12.8 ppm (N9-H), 8.1 ppm (C2-H and C8-H), and 7.1 ppm (N10-H), reflecting its aromatic and tautomeric properties .

準備方法

Synthetic Routes and Reaction Conditions: Adenine can be synthesized through various methods. One common method involves the reaction of 4,6-dichloro-5-nitropyrimidine with formamide in the presence of a solid base, followed by the addition of ammonia water. This reaction is carried out under reflux conditions, and the product is purified through crystallization .

Another method involves the reaction of acetyl hypoxanthine with phosphorus oxychloride in the presence of anhydrous pyridine and triethylamine. The intermediate product is then subjected to ammonolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs a two-step reaction process. The first step involves the reaction of acetyl hypoxanthine with phosphorus oxychloride, followed by ammonolysis. This method is favored due to its simplicity, mild reaction conditions, and high yield .

化学反応の分析

Formation Mechanisms

Adenine can be synthesized through several pathways, primarily involving the reaction of simpler molecules under specific conditions. The most notable methods include:

-

Hydrogen Cyanide Polymerization : this compound can form from the polymerization of hydrogen cyanide (HCN) in the presence of ammonia. This reaction has been shown to yield this compound under abiotic conditions, suggesting a possible pathway for its formation on early Earth.

-

Radical Reactions : Quantum chemical studies indicate that this compound can be formed from simple radicals and neutral molecules like HCN and NHCN through a series of radical addition and abstraction reactions. These processes are generally exothermic and can occur without significant energy barriers, facilitating this compound's formation in interstellar environments .

Dehydrogenation Reactions

The reactivity of this compound with hydroxyl radicals (- OH) has been extensively studied due to its implications in DNA damage and cellular aging. The dehydrogenation process involves:

-

Hydroxyl Radical Attack : The hydroxyl radical can abstract hydrogen atoms from this compound at various sites, leading to the formation of different products. The most favorable site for this reaction is the N(6) position, where the activation energy is comparatively lower .

-

Transition States and Energy Profiles : Computational studies have mapped out several transition states and product complexes associated with these reactions, indicating that multiple pathways exist for this compound's oxidative degradation .

Hydrolytic Deamination

This compound can undergo hydrolytic deamination to form hypoxanthine, which is an important step in purine metabolism:

Transition to Guanine

The transformation of this compound into guanine involves several steps:

-

Deamination and Oxidation : The hydrolytic deamination of this compound leads to hypoxanthine, which is then oxidized to xanthine before being converted into guanine. This multi-step process has been characterized by specific activation energies and free energy changes that highlight its feasibility under physiological conditions .

Reaction Energies and Activation Barriers

| Reaction Step | ΔG (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|

| Formation from HCN + NH | -53.7 | 43.9 |

| Hydrolytic Deamination | -5.76 | 61.11 |

| Oxidation of Hypoxanthine | -14.7 | 28.9 |

Rate Constants for Key Reactions

| Reaction | Rate Constant (cm³ s⁻¹) |

|---|---|

| Formation from HCN | 8.71 × 10⁻⁹ |

| Hydroxyl radical attack at N(6) | 1.91 × 10⁻⁹ |

| Deamination with water | Varies with solvent |

科学的研究の応用

Biological Significance of Adenine

This compound is integral to several vital biological functions:

- Nucleic Acids : It is one of the four nucleobases in DNA and RNA, essential for genetic coding and protein synthesis.

- Energy Storage : this compound forms part of adenosine triphosphate (ATP), the primary energy carrier in cells.

- Cofactors : It is also found in crucial cofactors like NAD (Nicotinamide this compound Dinucleotide) and FAD (Flavin this compound Dinucleotide), which are vital for metabolic processes.

Medicinal Applications

This compound and its derivatives have been extensively studied for their therapeutic potential:

Cancer Treatment

- Adenosine Analogues : Compounds that mimic adenosine are used as anticancer agents by inhibiting DNA/RNA synthesis. These analogues target pathways that are often deregulated in cancerous cells .

- Kinase Inhibitors : this compound-based inhibitors are designed to target kinases involved in cancer progression, leading to promising results in clinical trials .

Viral and Bacterial Infections

- Antiviral Agents : Adenosine analogues have shown efficacy against various viral infections by disrupting viral replication mechanisms .

- Bacterial Infection Models : Research indicates that this compound analogues can be effective against specific bacterial infections by targeting NADK (Nicotinamide this compound Dinucleotide Kinase) pathways .

Chronic Kidney Disease (CKD)

- Animal Models : High doses of this compound are used to induce CKD in animal models, facilitating the study of disease mechanisms and potential therapies . This model helps researchers explore inflammation, oxidative stress, and metabolic disorders associated with CKD.

Research Applications

This compound's role extends beyond medicine into various research fields:

Genomics and Microbiology

- Studies have shown that dietary this compound concentrations can significantly alter gut microbiota and influence metabolic pathways, suggesting a link between this compound intake and overall health .

Metabolic Pathways

- Research on this compound's impact on metabolic pathways has revealed its influence on uric acid levels and gut health, indicating its potential as a biomarker for metabolic disorders .

Data Tables

The following table summarizes key applications of this compound across different fields:

| Application Area | Specific Use Case | Mechanism/Impact |

|---|---|---|

| Cancer Treatment | Adenosine analogues | Inhibition of DNA/RNA synthesis |

| Viral Infections | Antiviral agents | Disruption of viral replication |

| Bacterial Infections | NADK pathway targeting | Inhibition of bacterial growth |

| Chronic Kidney Disease | Animal model induction | Study of CKD mechanisms |

| Gut Microbiota Research | Dietary impact studies | Alteration of gut microbiota composition |

Case Study 1: Adenosine Analogues in Cancer Therapy

Adenosine analogues have been developed as potent inhibitors in cancer therapy. For instance, compounds like clofarabine have shown effectiveness against acute lymphoblastic leukemia by interfering with DNA synthesis pathways.

Case Study 2: this compound-Induced CKD Model

Research using high doses of this compound to induce CKD has provided insights into the disease's pathophysiology. The model has been instrumental in testing new therapeutic agents aimed at reducing inflammation and oxidative stress associated with kidney damage .

作用機序

アデニンは、リボースに結合するとヌクレオシドであるアデノシンを形成し、デオキシリボースに結合するとデオキシアデノシンを形成することで効果を発揮します。アデニンから生成されるアデノシン三リン酸(ATP)は、反応間の化学エネルギーを転移させることで、多くの細胞の代謝プロセスを駆動します。 アデニンは、酸化還元反応とエネルギー代謝に関与するニコチンアミドアデニンジヌクレオチド(NAD)やフラビンアデニンジヌクレオチド(FAD)など、多くの補酵素の構造の一部でもあります .

6. 類似の化合物との比較

アデニンは、グアニンなどの他のプリン核塩基や、アデノシンなどのヌクレオシドと比較されることが多いです。

アデニンの独自性: アデニンは、エネルギー転移と代謝プロセスに不可欠なATP、NAD、FADを形成するユニークな役割を果たしており、他の核塩基やヌクレオシドとは異なります .

類似の化合物:

- グアニン

- シトシン

- チミン

- ウラシル

- アデノシン

類似化合物との比較

Comparison with Other Nucleobases

Adenine belongs to the purine family, characterized by a fused two-ring structure (imidazole + pyrimidine), while pyrimidines (cytosine, thymine, uracil) have a single-ring structure. Key differences include:

Table 1: Structural and Functional Differences Between this compound and Guanine

| Parameter | This compound | Guanine |

|---|---|---|

| Chemical Formula | C₅H₅N₅ | C₅H₅N₅O |

| Molecular Mass | 135.13 g/mol | 151.13 g/mol |

| Hydrogen Bonds | 2 (with T/U) | 3 (with C) |

| Solubility | 0.103 g/100 mL (water) | Insoluble in water |

| Function | DNA/RNA base, cofactor | DNA/RNA base, signal transduction |

This compound and cytosine share similar chemical functional groups (amino groups), whereas guanine and thymine exhibit ketone/amide properties . Guanine’s three hydrogen bonds with cytosine confer greater stability to GC-rich DNA regions compared to AT pairs .

This compound vs. Adenosine

Adenosine, a nucleoside derived from this compound, differs structurally and functionally:

Table 2: this compound vs. Adenosine

| Parameter | This compound | Adenosine |

|---|---|---|

| Type | Nucleobase | Nucleoside |

| Formula | C₅H₅N₅ | C₁₀H₁₃N₅O₄ |

| Molecular Mass | 135.13 g/mol | 267.24 g/mol |

| Structure | Purine ring | This compound + ribose sugar |

| Function | Genetic coding | Signaling molecule, ATP precursor |

Adenosine’s ribose moiety enables its role in energy transfer (ATP/ADP) and neurotransmission, whereas this compound functions primarily as a genetic and coenzymatic component .

This compound Analogs and Derivatives

Synthetic analogs of this compound have been developed for pharmacological and biochemical applications:

- This compound Arabinoside (Vidarabine): An antiviral agent inhibiting herpes simplex virus. It competes with adenosine for incorporation into viral DNA, demonstrating higher efficacy compared to hypoxanthine arabinoside in ocular herpes models .

- 8-Azidothis compound : Used in photoaffinity labeling to study enzyme active sites. Its bulky substituents mimic this compound’s aromatic interactions in purine salvage enzymes like TcAPRT, blocking natural ligand entry .

- Orthogonal Preq1 Riboswitch Analogs : Designed via quantum chemical simulations, these analogs selectively bind riboswitches without off-target effects, highlighting this compound’s adaptability in synthetic biology .

Coenzymes and Metabolites

This compound’s role in coenzymes distinguishes it from non-adenine counterparts:

- FAD vs. FMN: Flavin this compound dinucleotide (FAD) contains an this compound-ribose-phosphate moiety, whereas flavin mononucleotide (FMN) lacks this compound. This difference enables FAD’s dual role in electron transfer (via isoalloxazine ring) and protein binding .

- NAD(P)H vs. This compound’s presence stabilizes these coenzymes’ interactions with dehydrogenases .

Biophysical and Chemical Properties

This compound’s physicochemical traits influence its biological interactions:

- Tautomerism: this compound exists in amino (NH₂) and imino (NH) tautomeric forms, affecting base-pairing specificity .

- Self-Assembly : this compound forms amyloid-like aggregates under stress, which are modulated by chemical chaperones like DMSO derivatives. USAFDO-38, a chaperone, reduces this compound toxicity by 70% in yeast models .

- Metal Binding : this compound nucleotides (ATP/ADP) coordinate Mg²⁺ and Mn²⁺ via phosphate groups, altering NMR chemical shifts and enzymatic reactivity .

Q & A

Basic Research Questions

Q. What methodological approaches ensure accurate detection and quantification of adenine in biological samples?

- Answer: High-performance liquid chromatography (HPLC) paired with UV detection (λ = 260 nm) is widely used for this compound quantification due to its specificity and sensitivity. For complex matrices like cellular lysates, mass spectrometry (MS) with isotope-labeled this compound (e.g., this compound-13C) as an internal standard improves precision by correcting for matrix effects . Validation protocols should include calibration curves (linear range: 0.1–100 µM), spike-recovery tests (>90% recovery), and inter-day reproducibility checks (RSD <5%) .

Q. How can researchers design experiments to study this compound’s role in nucleotide biosynthesis?

- Answer: Use isotopic tracing (e.g., ¹³C- or ¹⁵N-labeled this compound) to track incorporation into DNA/RNA or ATP. In vitro assays with purified enzymes (e.g., this compound phosphoribosyltransferase) can quantify kinetic parameters (Km, Vmax) under varying pH/temperature conditions. Include negative controls (e.g., enzyme inhibitors like mycophenolic acid) and validate results via LC-MS/MS .

Q. What are common pitfalls in assessing this compound stability under experimental conditions?

- Answer: this compound degrades under prolonged UV exposure or acidic conditions (pH <3). To mitigate, store samples at -80°C in neutral buffers (e.g., Tris-HCl, pH 7.4) and avoid freeze-thaw cycles. Use spectrophotometric scans (200–300 nm) to monitor purity; a shift in λmax indicates degradation .

Advanced Research Questions

Q. How do conflicting reports on this compound’s radical stability under oxidative stress align with experimental design choices?

- Answer: Discrepancies arise from varying oxygen concentrations, light exposure, or radical scavengers in assays. For example, this compound’s radical half-life increases from 2 hours (ambient light) to >48 hours in dark, anaerobic conditions . Reconcile data by standardizing reaction conditions (e.g., controlled atmosphere chambers) and using electron paramagnetic resonance (EPR) to directly quantify radical species .

Q. What strategies resolve contradictions in this compound’s mutagenic potential across in vitro vs. in vivo models?

- Answer: In vitro systems (e.g., plasmid-based assays) may lack repair mechanisms present in vivo. Use CRISPR-edited cell lines (e.g., APEX1-knockout) to isolate repair pathways. Cross-validate with whole-genome sequencing of this compound-treated E. coli or mammalian cells to quantify mutation rates .

Q. How can computational modeling enhance understanding of this compound’s electronic properties in DNA repair mechanisms?

- Answer: Density functional theory (DFT) simulations (B3LYP/6-311+G*) predict this compound’s electron affinity and ionization potential, which correlate with its susceptibility to oxidative damage. Pair with molecular dynamics (MD) to model base-flipping in DNA polymerase binding pockets .

Q. Methodological Frameworks

Q. What protocols ensure reproducibility in this compound-related metabolic flux studies?

- Answer:

Q. How to optimize CRISPR-Cas9 editing for studying this compound’s role in genetic regulation?

- Answer: Design single-guide RNAs (sgRNAs) targeting this compound-rich promoter regions. Validate editing efficiency via Sanger sequencing and off-target effects with GUIDE-seq. Use this compound-responsive luciferase reporters (e.g., pGL4-AP1) to quantify transcriptional activity .

Q. Data Interpretation & Reporting

Q. How should researchers address variability in this compound quantification across spectrophotometric vs. chromatographic methods?

- Answer: Spectrophotometry overestimates this compound in impure samples due to co-eluting absorbants (e.g., proteins). Cross-validate with HPLC (retention time: 4.2 min, C18 column) or fluorometric assays (ex/em: 260/380 nm) for complex matrices. Report both raw and normalized data (e.g., this compound/μg DNA) .

Q. What statistical frameworks are robust for analyzing this compound’s dose-response effects in toxicity studies?

- Answer: Use nonlinear regression (e.g., Hill equation) to model IC₅₀ values. For heterogeneous data (e.g., cell viability vs. ROS production), apply multivariate ANOVA with post hoc Tukey tests. Share raw datasets and code (e.g., R/Python scripts) to enhance reproducibility .

特性

IUPAC Name |

7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFGJBXGBJISGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Record name | adenine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Adenine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022557 | |

| Record name | Adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL | |

| Record name | SID47193680 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Adenine forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose, and it forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions. | |

| Record name | Adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

73-24-5 | |

| Record name | Adenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purin-6-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAC85A2161 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

360 °C | |

| Record name | Adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。